Regiochemical Differentiation: Trans-1,2- vs. 1,1-Disubstitution Impacts Boiling Point and Volatility
Trans-1,2-bis(bromomethyl)cyclopropane exhibits a higher predicted boiling point (216.3±13.0 °C at 760 mmHg) compared to its 1,1-disubstituted regioisomer, 1,1-bis(bromomethyl)cyclopropane (CAS 29086-41-7), which has a predicted boiling point of 208.9±13.0 °C at 760 mmHg [1]. The calculated difference of approximately 7.4 °C reflects the influence of the 1,2-substitution pattern on intermolecular interactions and molecular shape, which alters volatility. This distinction is relevant for purification strategies (e.g., distillation) and for assessing thermal behavior in reaction or storage conditions.
| Evidence Dimension | Boiling point (predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 216.3±13.0 °C |
| Comparator Or Baseline | 1,1-Bis(bromomethyl)cyclopropane: 208.9±13.0 °C |
| Quantified Difference | ~7.4 °C higher |
| Conditions | Predicted values from computational physicochemical property models (Molaid/Chemsrc databases) |
Why This Matters
A 7.4 °C difference in boiling point can impact distillation-based purification and thermal stability considerations, potentially affecting procurement decisions when specific physical handling is required.
- [1] Molaid. trans-1,2-bis(bromomethyl)cyclopropane (CAS 100516-81-2). Compound Database. Retrieved 2026. View Source
